(2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol
Overview
Description
(2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol is a chemical compound with the molecular formula C10H13N3O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethyl-1H-benzimidazole and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts may include acids or bases to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler benzimidazole derivative.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine or bromine) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzimidazole derivative with a carbonyl group, while reduction may produce a simpler benzimidazole compound.
Scientific Research Applications
(2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and interactions within cells.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups on the benzimidazole ring allow it to form hydrogen bonds and other interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-amino-1H-benzimidazol-5-yl)methanol: Lacks the ethyl group, which may affect its reactivity and interactions.
(2-amino-1-methyl-1H-1,3-benzodiazol-5-yl)methanol: Contains a methyl group instead of an ethyl group, which can influence its chemical properties.
(2-amino-1-ethyl-1H-1,3-benzodiazol-4-yl)methanol: The position of the hydroxyl group is different, leading to variations in reactivity and applications.
Uniqueness
(2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the benzimidazole ring allows for versatile interactions and reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2-amino-1-ethylbenzimidazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-13-9-4-3-7(6-14)5-8(9)12-10(13)11/h3-5,14H,2,6H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZTPAEKOEZSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CO)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379298-40-4 | |
Record name | (2-amino-1-ethyl-1H-1,3-benzodiazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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